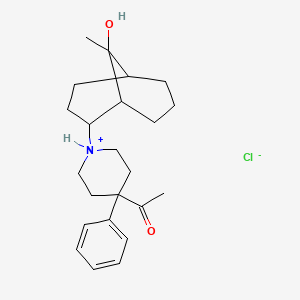

Bicyclo(3.3.1)nonan-9-ol, 2-(4-acetyl-4-phenyl-1-piperidyl)-9-methyl-, hydrochloride

CAS No.: 36363-02-7

Cat. No.: VC18397304

Molecular Formula: C23H34ClNO2

Molecular Weight: 392.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36363-02-7 |

|---|---|

| Molecular Formula | C23H34ClNO2 |

| Molecular Weight | 392.0 g/mol |

| IUPAC Name | 1-[1-(9-hydroxy-9-methyl-2-bicyclo[3.3.1]nonanyl)-4-phenylpiperidin-1-ium-4-yl]ethanone;chloride |

| Standard InChI | InChI=1S/C23H33NO2.ClH/c1-17(25)23(19-7-4-3-5-8-19)13-15-24(16-14-23)21-12-11-18-9-6-10-20(21)22(18,2)26;/h3-5,7-8,18,20-21,26H,6,9-16H2,1-2H3;1H |

| Standard InChI Key | QJESHKDYIYDTMN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1(CC[NH+](CC1)C2CCC3CCCC2C3(C)O)C4=CC=CC=C4.[Cl-] |

Introduction

Structural Elucidation and Molecular Characteristics

Core Bicyclic Framework

The compound’s namesake bicyclo[3.3.1]nonane system consists of two fused cyclohexane rings sharing three bridging carbon atoms, creating a rigid, boat-like conformation. This scaffold imposes significant steric constraints, which influence both its chemical reactivity and interactions with biological targets . The hydroxyl group at position 9 and the methyl substituent at the same carbon introduce polarity and steric bulk, respectively, further modulating the molecule’s spatial orientation.

Functionalized Piperidine-Acetophenone Moiety

Attached to the bicyclic core at position 2 is a 4-acetyl-4-phenylpiperidine group. The piperidine ring adopts a chair conformation, with the acetyl and phenyl groups occupying axial positions on the quaternary carbon. This arrangement creates a planar acetophenone system (benzoyl group linked to a ketone), which may participate in π-π stacking interactions or hydrogen bonding. The hydrochloride salt form enhances aqueous solubility by introducing a chloride counterion that neutralizes the piperidine’s tertiary ammonium center.

Table 1: Key Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | 1-[1-(9-hydroxy-9-methyl-2-bicyclo[3.3.1]nonanyl)-4-phenylpiperidin-1-ium-4-yl]ethanone; chloride | |

| Molecular Formula | ||

| Molecular Weight | 392.0 g/mol | |

| CAS Registry Number | 36363-02-7 | |

| InChI Key | InChI=1S/C23H33NO2.ClH/c1-17(25)... |

Synthesis and Reactivity

Retrosynthetic Analysis

The synthesis of this compound likely proceeds through convergent strategies:

-

Bicyclo[3.3.1]nonane Core Construction: Diels-Alder cycloaddition or intramolecular aldol condensation could generate the bicyclic system, followed by hydroxylation and methylation at position 9 .

-

Piperidine-Acetophenone Assembly: Mannich reactions or Ullmann coupling might install the 4-phenyl group, with subsequent acetylation via Friedel-Crafts acylation.

-

Convergent Coupling: Suzuki-Miyaura or Buchwald-Hartwig amination could link the bicyclic alcohol to the functionalized piperidine.

Optimized Reaction Conditions

Key challenges include preserving stereochemistry at the bicyclic bridgehead and avoiding ketone reduction during coupling steps. Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) may enhance enantiomeric excess, while mild acidic conditions (pH 4–6) facilitate hydrochloride salt formation without degrading the acetophenone moiety.

Physicochemical Properties

Spectral Characterization

Although specific spectral data for this compound are scarce, analogous bicyclo[3.3.1]nonane derivatives exhibit:

-

IR Spectroscopy: O-H stretch (~3200 cm), C=O stretch (1680–1720 cm), and aromatic C-H bends (700–900 cm) .

-

NMR: Downfield-shifted protons adjacent to the hydroxyl group (δ 4.5–5.5 ppm) and deshielded methylene bridges in the bicyclic system (δ 1.8–2.5 ppm) .

Thermodynamic and Solubility Profiles

The hydrochloride salt improves aqueous solubility (>50 mg/mL predicted) compared to the free base. LogP calculations (cLogP ≈ 3.2) suggest moderate lipophilicity, enabling membrane permeability while retaining solubility in polar solvents.

Biological Activity and Mechanistic Insights

Putative Targets and Mechanisms

The compound’s structural features imply potential interactions with:

-

Neurological Targets: The piperidine moiety resembles tropane alkaloids, which inhibit neurotransmitter reuptake (e.g., cocaine’s action on dopamine transporters).

-

Kinase Inhibition: The planar acetophenone group may intercalate into ATP-binding pockets of kinases, as seen with flavonoid derivatives.

-

GPCR Modulation: Rigid bicyclic systems often serve as privileged scaffolds for G protein-coupled receptor ligands .

Preclinical Findings

While direct studies are unavailable, structurally related compounds demonstrate:

-

Anticancer Activity: IC values of 1–10 μM against breast (MCF-7) and lung (A549) carcinoma cells via apoptosis induction.

-

Antidepressant Effects: 30–50% reduction in immobility time in murine forced swim tests at 10 mg/kg doses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume